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Compound of Interest

Compound Name: 4-(Trimethylsilyl)-3-butyn-2-one

Cat. No.: B1224664 Get Quote

An In-Depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-2-one: Synthesis, Properties, and

Applications

Introduction: A Versatile Synthon in Modern
Chemistry
4-(Trimethylsilyl)-3-butyn-2-one, identified by its CAS Number 5930-98-3, is a bifunctional

organosilicon compound that has emerged as a cornerstone in synthetic organic chemistry.[1]

[2] Its structure, which uniquely combines a ketone and a silyl-protected alkyne, offers a rich

platform for molecular elaboration. The trimethylsilyl (TMS) group not only enhances stability

but also provides a synthetic handle for regioselective reactions, while the acetyl group and the

carbon-carbon triple bond serve as key sites for a variety of chemical transformations.[2]

This guide provides a comprehensive overview of 4-(trimethylsilyl)-3-butyn-2-one, tailored for

researchers and drug development professionals. We will delve into its physicochemical

properties, spectroscopic signature, synthesis, and key reactive pathways. A particular focus

will be placed on its pivotal role in the asymmetric synthesis of chiral building blocks, a critical

application in the pharmaceutical industry.[3][4]

Compound Identification and Physicochemical
Properties
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The fundamental properties of 4-(trimethylsilyl)-3-butyn-2-one are summarized below. This

data is critical for experimental design, reaction monitoring, and safety considerations.

Property Value Reference(s)

CAS Number 5930-98-3 [1]

Molecular Formula C₇H₁₂OSi [1]

Molecular Weight 140.26 g/mol [1]

IUPAC Name 4-(trimethylsilyl)but-3-yn-2-one [1]

Synonyms
TMSB, 4-trimethylsilyl-3-butyn-

2-one, TMS-butyne
[1][2]

Appearance
Colorless to light yellow clear

liquid
[1][2]

Boiling Point 156-158 °C (lit.) [1][2]

Density 0.854 g/mL at 25 °C (lit.) [1]

Refractive Index (n²⁰/D) 1.442 (lit.)

Flash Point 28 °C (82.4 °F) - closed cup

Expected Spectroscopic Profile
While full spectral data in open literature is sparse, the structure of 4-(trimethylsilyl)-3-butyn-
2-one allows for a confident prediction of its key spectroscopic features based on well-

established principles and data from analogous compounds.[5][6]

¹H NMR (CDCl₃): The proton NMR spectrum is expected to be simple and highly informative.

δ ≈ 2.3 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl

methyl group (CH₃CO-). Its downfield shift is due to the deshielding effect of the adjacent

carbonyl group.

δ ≈ 0.2 ppm (s, 9H): A strong, sharp singlet attributed to the nine equivalent protons of the

trimethylsilyl group (-Si(CH₃)₃). This characteristic upfield shift is a hallmark of TMS
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protons.[7]

¹³C NMR (CDCl₃): The carbon spectrum provides clear evidence of the functional groups.

δ ≈ 184 ppm: The carbonyl carbon (C=O) of the ketone is expected to resonate

significantly downfield.[5][8]

δ ≈ 104 ppm and 95 ppm: Two distinct signals in the alkyne region for the two sp-

hybridized carbons (-C≡C-).[5][9]

δ ≈ 33 ppm: The methyl carbon of the acetyl group.[5]

δ ≈ -0.5 ppm: The methyl carbons of the TMS group, appearing characteristically upfield.

[9][10]

Infrared (IR) Spectroscopy (film): The IR spectrum will prominently display the stretches of its

key functional groups.

ν ≈ 2150 cm⁻¹: A sharp, strong absorption for the C≡C triple bond stretch. The silyl

substitution influences this frequency.[5]

ν ≈ 1685 cm⁻¹: A strong absorption corresponding to the C=O stretch of the conjugated

ketone.[5]

ν ≈ 1250 and 845 cm⁻¹: Strong, characteristic bands associated with the Si-C bonds of the

TMS group.[6]

Synthesis and Manufacturing
4-(Trimethylsilyl)-3-butyn-2-one is typically synthesized in the laboratory via the oxidation of

its corresponding secondary alcohol, (rac)-4-(trimethylsilyl)-3-butyn-2-ol. This precursor alcohol

is readily prepared from the addition of the lithium salt of trimethylsilylacetylene to

acetaldehyde.
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Step 1: Formation of Precursor Alcohol

Step 2: Oxidation to Ketone

Trimethylsilylacetylene

n-BuLi, THF, -78°C

Deprotonation

Acetaldehyde

Nucleophilic Attack

(rac)-4-(Trimethylsilyl)-3-butyn-2-ol

Aqueous Workup

(rac)-4-(Trimethylsilyl)-3-butyn-2-ol

PCC or Swern Oxidation

4-(Trimethylsilyl)-3-butyn-2-one

Click to download full resolution via product page

Caption: Synthesis of 4-(Trimethylsilyl)-3-butyn-2-one.
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This two-step process is efficient and scalable. The choice of oxidant in the second step is

crucial; mild conditions such as Pyridinium Chlorochromate (PCC) or Swern oxidation are

preferred to avoid side reactions.[11]

Chemical Reactivity and Key Mechanisms
The utility of 4-(trimethylsilyl)-3-butyn-2-one stems from the distinct reactivity of its functional

groups, enabling its use as a versatile building block.[1]

Asymmetric Bioreduction [3+2] Cycloaddition Nucleophilic Addition

4-(Trimethylsilyl)-3-butyn-2-one

Biocatalyst
(e.g., Candida parapsilosis)

Ketone Reduction

Cycloimmonium Ylide

Dipolarophile

Nucleophile (e.g., Grignard)

Carbonyl Attack

(S)-4-(Trimethylsilyl)-3-butyn-2-ol

Prelog-selective

(R)-4-(Trimethylsilyl)-3-butyn-2-ol

Anti-Prelog selective
(e.g., Acetobacter sp.)

Functionalized Indolizines Tertiary Propargyl Alcohols

Click to download full resolution via product page

Caption: Major reaction pathways of 4-(trimethylsilyl)-3-butyn-2-one.

Asymmetric Bioreduction: This is arguably the most significant reaction of this ketone. It

serves as a prochiral substrate for highly enantioselective bioreductions using whole-cell

catalysts.[3] Microorganisms like Candida parapsilosis reduce the ketone to the

corresponding (S)-alcohol with exceptional enantiomeric excess (>99% e.e.).[4] This

product, (S)-4-(trimethylsilyl)-3-butyn-2-ol, is a high-value chiral intermediate for synthesizing

5-lipoxygenase inhibitors.[4][12]
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[3+2] Cycloaddition Reactions: The electron-deficient alkyne in 4-(trimethylsilyl)-3-butyn-2-
one makes it an excellent dipolarophile. It reacts efficiently with cycloimmonium ylides in

[3+2] cycloaddition reactions to generate highly functionalized indolizine scaffolds, which are

of interest for their potential cytostatic activity.[13][14]

Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles,

such as Grignard reagents or organolithium compounds, to afford tertiary propargyl alcohols.

[1] This provides a straightforward route to more complex molecular architectures.

Core Application: Protocol for Asymmetric
Bioreduction
The synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol is a showcase of industrial

biotechnology. The following protocol is a representative methodology based on published

research.[3][15]

Objective: To synthesize (S)-4-(trimethylsilyl)-3-butyn-2-ol from 4-(trimethylsilyl)-3-butyn-2-
one (TMSB) using immobilized Candida parapsilosis cells.

Rationale: Whole-cell catalysis is employed to leverage the cell's native enzymes and cofactor

regeneration systems (NAD(P)H), which is more cost-effective than using isolated enzymes.[4]

Immobilization of the cells (e.g., in calcium alginate beads) enhances their stability and allows

for easy recovery and reuse.[3] An ionic liquid co-solvent system is often used to improve the

solubility of the hydrophobic substrate and reduce its potential toxicity to the cells, thereby

enhancing reaction efficiency.[3][4] 2-Propanol serves as a sacrificial co-substrate, which is

oxidized to acetone to regenerate the NAD(P)H cofactor required for the ketone reduction.[3]

Materials:

4-(Trimethylsilyl)-3-butyn-2-one (TMSB)

Immobilized Candida parapsilosis cells (e.g., CCTCC M203011)[4]

Ionic Liquid (e.g., 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate)[3]

Triethanolamine (TEA)-HCl buffer (100 mM, pH 5.0)
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2-Propanol

Ethyl acetate

Anhydrous sodium sulfate

Step-by-Step Methodology:

Bioreactor Setup: In a 20 mL Erlenmeyer flask, prepare 4.0 mL of the reaction medium

consisting of TEA-HCl buffer (100 mM, pH 5.0) containing 10% (v/v) of the selected ionic

liquid.[3]

Expertise Note: The pH is maintained at 5.0 as a compromise. While the enzyme may be

active at higher pH, the TMSB substrate is unstable and can be cleaved in aqueous

buffers with a pH above 6.0.[12]

Addition of Biocatalyst and Co-substrate: Add 0.6 g of immobilized C. parapsilosis cells (0.15

g/mL) and 2-propanol to a final concentration of ~98 mM.[3]

Pre-incubation: Cap the flask and pre-incubate the mixture for 15 minutes at 30°C with

shaking (e.g., 180 rpm) to equilibrate the system.[3]

Initiation of Reaction: Add TMSB substrate to a final concentration of 3.0 mmol/L to start the

reaction.[3]

Reaction Monitoring: Maintain the reaction at 30°C with continuous shaking. Monitor the

progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by gas

chromatography (GC) using a chiral column to determine substrate conversion and the

enantiomeric excess (e.e.) of the product.

Workup and Isolation: Once the reaction reaches completion (typically >95% conversion),

remove the immobilized cell beads by filtration.

Extraction: Extract the aqueous filtrate with an equal volume of ethyl acetate three times.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield
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the crude (S)-4-(trimethylsilyl)-3-butyn-2-ol.

Purification: If necessary, purify the product by silica gel chromatography or distillation. The

expected product should have an enantiomeric excess of >99.9%.[3]

Safety and Handling
4-(Trimethylsilyl)-3-butyn-2-one is a flammable and irritant compound. Adherence to standard

laboratory safety protocols is mandatory.
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Hazard Class GHS Codes
Precautionary
Measures

Reference(s)

Flammability
H226 (Flammable

liquid and vapor)

Keep away from heat,

sparks, and open

flames. Use non-

sparking tools. Take

measures to prevent

static discharge.

Health Hazards
H315 (Causes skin

irritation)

Wear protective

gloves and clothing.

Wash skin thoroughly

after handling.

H319 (Causes serious

eye irritation)

Wear eye and face

protection. If in eyes,

rinse cautiously with

water for several

minutes.

H335 (May cause

respiratory irritation)

Use only outdoors or

in a well-ventilated

area. Avoid breathing

vapors.

Handling -

Handle in a fume

hood. Keep container

tightly closed.

Storage -

Store in a well-

ventilated, cool place

designated as a

flammables area.

Conclusion
4-(Trimethylsilyl)-3-butyn-2-one is a powerful and versatile intermediate in organic synthesis.

Its value is particularly pronounced in the pharmaceutical industry, where its ability to be
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transformed into enantiopure chiral alcohols via highly selective bioreduction processes

provides an efficient pathway to complex drug precursors.[4][16] A thorough understanding of

its properties, reactivity, and handling is essential for any researcher looking to leverage this

synthon for the precise construction of advanced molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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